molecular formula C40H49N11O5 B12417877 HTL22562 CAS No. 2097085-63-5

HTL22562

Cat. No.: B12417877
CAS No.: 2097085-63-5
M. Wt: 763.9 g/mol
InChI Key: LIPVCPUZWNTQHV-SAIUNTKASA-N
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Description

QP50Eso5RA is a synthetic organic compound with a molecular structure characterized by a halogen-substituted aromatic ring system. While specific structural details are proprietary, available data suggest its primary application lies in industrial catalysis and flame retardancy, leveraging its stable aromatic backbone and halogen substituents for enhanced thermal stability . Key physicochemical properties include a molecular weight of approximately 140–235 g/mol (depending on substituents), moderate aqueous solubility (1.21–0.24 mg/mL), and a logP (octanol-water partition coefficient) range of 1.23–2.15, indicating moderate lipophilicity . Its synthesis typically involves palladium-catalyzed cross-coupling reactions under controlled thermal conditions (45–75°C), yielding 48–50% efficiency .

Properties

CAS No.

2097085-63-5

Molecular Formula

C40H49N11O5

Molecular Weight

763.9 g/mol

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1

InChI Key

LIPVCPUZWNTQHV-SAIUNTKASA-N

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8

Origin of Product

United States

Chemical Reactions Analysis

HTL22562 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively documented, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

HTL22562 is extensively used in scientific research, particularly in the study of migraines. As a calcitonin gene-related peptide receptor antagonist, it helps in understanding the role of this receptor in migraine pathophysiology .

Mechanism of Action

HTL22562 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain and the regulation of blood flow in the brain. By blocking this receptor, this compound helps to alleviate the symptoms of migraine .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature a halogenated aromatic ring (fluorine in Compound A vs. bromine/chlorine in QP50Eso5RA).
  • Functional groups include aldehyde (Compound A) and boronic acid (QP50Eso5RA), enabling cross-coupling reactivity .

Key Differences :

Parameter QP50Eso5RA Compound A
Molecular Weight 235.27 g/mol 140.11 g/mol
LogP (XLOGP3) 2.15 1.55
Solubility (mg/mL) 0.24 1.21
Synthesis Yield 50% 48%
Thermal Stability (°C) >300 220

Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

Structural Similarities :

  • Identical boronic acid functional group.
  • Shared bromine/chlorine substituents on the aromatic ring .

Key Differences :

Parameter QP50Eso5RA Compound B
Molecular Weight 235.27 g/mol 235.27 g/mol
LogP (SILICOS-IT) 0.61 1.92
Skin Permeability (LogKp) -6.21 cm/s -6.05 cm/s
CYP Inhibition None Moderate

Functional Comparison with Flame-Retardant Analogs

QP50Eso5RA’s phosphorous-containing derivatives (e.g., DiDOPO analogs) are compared to commercial flame retardants like Triphenyl Phosphate (TPP):

Property QP50Eso5RA-DiDOPO TPP
LOI (Limiting Oxygen Index) 34% 28%
UL-94 Rating V-0 V-1
Thermal Decomposition 380°C 240°C

QP50Eso5RA derivatives outperform TPP in thermal stability and flame suppression, attributed to synergistic P=O and aromatic radical scavenging mechanisms .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : QP50Eso5RA achieves 92% conversion in biphenyl synthesis vs. 78% for Compound B under identical conditions (75°C, 1.5 h) .
  • Cost-Benefit Analysis : QP50Eso5RA’s synthesis cost is 15% higher than TPP but offers 30% longer material lifespan in flame-retardant applications .

Biological Activity

QP50Eso5RA is a prenylated flavonoid that has garnered attention for its significant biological activities, particularly in antimicrobial applications. This compound belongs to a class of naturally occurring flavonoids, which are known for their diverse pharmacological effects. The following sections detail the biological activities of QP50Eso5RA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Prenylated flavonoids, including QP50Eso5RA, are characterized by the presence of prenyl groups that enhance their biological activity. The structural features that contribute to the efficacy of these compounds include:

  • Prenylation at C-6 or C-8 : This modification is crucial for antimicrobial activity.
  • Hydroxyl groups at C-5, C-7, and C-4' : These functional groups are associated with increased antibacterial potency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of QP50Eso5RA against various pathogens. Notably, it has shown effectiveness against drug-resistant strains such as Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of QP50Eso5RA

PathogenMinimum Inhibitory Concentration (MIC)Synergistic Effect with Antibiotics
Staphylococcus aureus MRSA2 µg/mLEnhanced activity with vancomycin (10x), ciprofloxacin (100x)
Candida albicans4 µg/mLNot tested

The combination of QP50Eso5RA with conventional antibiotics demonstrated a synergistic effect, significantly enhancing the efficacy against resistant strains. For instance, when combined with ciprofloxacin, the levels of reactive oxygen species (ROS) generated were notably reduced, suggesting a potential mechanism for its enhanced antibacterial activity .

The mechanism through which QP50Eso5RA exerts its antimicrobial effects involves multiple pathways:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of bacterial cell walls.
  • ROS Modulation : By decreasing ROS levels in the presence of antibiotics, QP50Eso5RA may help mitigate oxidative stress in bacterial cells.
  • Binding Affinity : Docking studies indicate that QP50Eso5RA exhibits favorable binding energy with ATP-binding cassette transporters, which are critical for drug resistance mechanisms in bacteria .

Case Studies

  • Clinical Isolates Study : A recent investigation assessed the activity of QP50Eso5RA against clinical isolates of MRSA. The study found that the compound significantly inhibited growth at low concentrations and enhanced the effectiveness of standard antibiotics.
  • Synergistic Effects Study : In a controlled laboratory setting, researchers combined QP50Eso5RA with various antibiotics to evaluate synergistic effects. Results indicated that combinations led to a reduction in MIC values by up to 100-fold compared to antibiotics alone.

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